molecular formula C23H19NO3 B4747109 2-[2-(4-Benzylphenoxy)ethyl]isoindole-1,3-dione

2-[2-(4-Benzylphenoxy)ethyl]isoindole-1,3-dione

Cat. No.: B4747109
M. Wt: 357.4 g/mol
InChI Key: GYIQMMOSMLAKNV-UHFFFAOYSA-N
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Description

2-[2-(4-Benzylphenoxy)ethyl]isoindole-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.

Preparation Methods

The synthesis of 2-[2-(4-Benzylphenoxy)ethyl]isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold. The process can be carried out under solventless conditions, which aligns with green chemistry principles . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring efficient and sustainable production.

Chemical Reactions Analysis

2-[2-(4-Benzylphenoxy)ethyl]isoindole-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Mechanism of Action

The mechanism of action of 2-[2-(4-Benzylphenoxy)ethyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, it may inhibit the aggregation of β-amyloid protein, indicating potential use in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

2-[2-(4-Benzylphenoxy)ethyl]isoindole-1,3-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which make it suitable for a wide range of applications in various fields.

Properties

IUPAC Name

2-[2-(4-benzylphenoxy)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO3/c25-22-20-8-4-5-9-21(20)23(26)24(22)14-15-27-19-12-10-18(11-13-19)16-17-6-2-1-3-7-17/h1-13H,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIQMMOSMLAKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)OCCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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